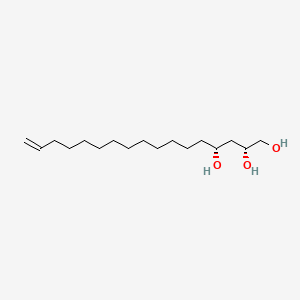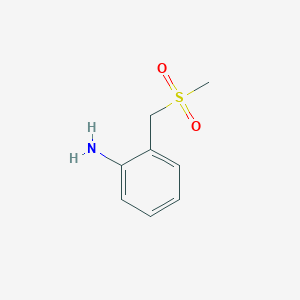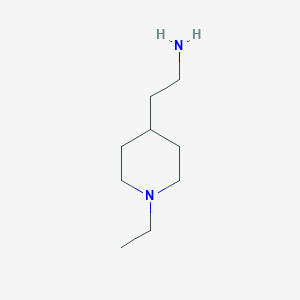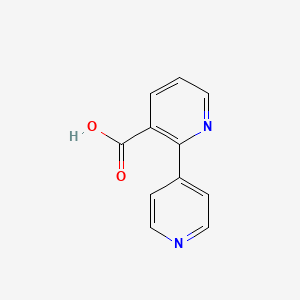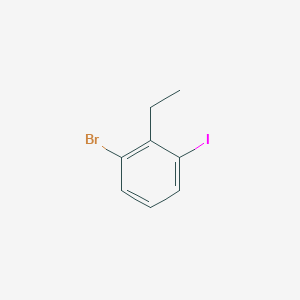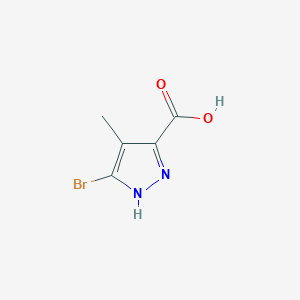
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (BMPCA) is a type of organic compound belonging to the pyrazole family of compounds. It is a colorless solid with a molecular formula of C5H5BrN2O2 and a molecular weight of 181.03 g/mol. BMPCA is a versatile compound that is used in a variety of applications in both laboratory and industrial settings. It is commonly used as a reagent in organic synthesis reactions and as a catalyst in various catalytic reactions. BMPCA is also used in the synthesis of a variety of pharmaceuticals, including antibiotics, antivirals, and anti-cancer drugs.
科学的研究の応用
Synthesis and Antifungal Activity
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is an intermediate in the synthesis of various pyrazole derivatives with potential antifungal activities. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides synthesized from similar pyrazole compounds have shown moderate to excellent antifungal activities against several phytopathogenic fungi. These compounds' antifungal activities were tested via in vitro mycelia growth inhibition assays, revealing some compounds to exhibit higher activity than the commercial fungicide boscalid. Molecular docking studies suggested that the antifungal efficacy of these compounds could be attributed to their ability to form hydrogen bonds with specific amino acids on the target enzyme succinate dehydrogenase (SDH) (Shijie Du et al., 2015).
Chemical Synthesis Enhancements
The chemical synthesis of this compound and its derivatives has been the subject of various studies aiming to improve synthetic routes and efficiencies. One study detailed a modified, economical, and efficient synthesis method for variably substituted pyrazolo[4,3-d]pyrimidin-7-ones, starting from 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, which is exclusively brominated at the 4-position. This method, utilizing microwave irradiation, provided excellent yields in a significantly shorter time compared to conventional heating methods (K. Khan et al., 2005).
Intermediate in Insecticide Development
This compound serves as a critical intermediate in the synthesis of new insecticidal compounds, such as chlorantraniliprole. This process involves a series of reactions starting from specific precursors, leading to the production of chlorantraniliprole with an overall yield of 55.0%. The product's structure was confirmed through various spectroscopic methods, highlighting the importance of this compound in developing effective insecticidal agents (Chen Yi-fen et al., 2010).
Coordination Complexes and Material Science
Another area of application involves the synthesis of coordination complexes for material science applications. Pyrazole-dicarboxylate acid derivatives, closely related to this compound, have been utilized to synthesize novel mononuclear CuII/CoII coordination complexes. These complexes were characterized by various spectroscopic methods, and their crystal structures were elucidated using X-ray diffraction, demonstrating the versatility of pyrazole carboxylic acids in the field of coordination chemistry and material science (S. Radi et al., 2015).
Safety and Hazards
作用機序
Target of Action
It is known that pyrazole derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
The effects of pyrazole derivatives can vary widely, depending on their specific targets and mode of action .
生化学分析
Biochemical Properties
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids . This interaction can lead to the inhibition of the enzyme, thereby affecting the metabolic pathways involving D-amino acids. Additionally, this compound may interact with other biomolecules, such as transporters and binding proteins, altering their function and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect cells from oxidative stress induced by D-Serine . This protective effect is likely due to its interaction with D-amino acid oxidase, which reduces the production of reactive oxygen species. Furthermore, this compound may affect other cellular processes, such as cell proliferation and apoptosis, by modulating key signaling pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific enzymes and proteins, leading to their inhibition or activation. For instance, its interaction with D-amino acid oxidase results in the inhibition of the enzyme’s activity, thereby reducing the oxidative deamination of D-amino acids . This inhibition can lead to changes in gene expression and cellular metabolism, as the levels of D-amino acids and their metabolites are altered. Additionally, this compound may interact with other biomolecules, such as transporters and receptors, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its degradation products may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit protective effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic or adverse effects, such as cellular damage and apoptosis. Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, while higher doses lead to toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its interaction with D-amino acid oxidase is a key example, where it inhibits the enzyme’s activity and affects the metabolism of D-amino acids . This inhibition can lead to changes in metabolic flux and metabolite levels, influencing cellular function and overall metabolism. Additionally, this compound may interact with other metabolic enzymes, further affecting metabolic pathways and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound may interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cells, this compound may localize to specific cellular compartments, such as the cytoplasm or mitochondria, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, if this compound localizes to the mitochondria, it may affect mitochondrial function and energy metabolism.
特性
IUPAC Name |
5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUBJTYQPUOFEIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617390 |
Source


|
| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929554-40-5 |
Source


|
| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)
